molecular formula C12H10 B13830661 Diphenyl-4,4'-D2

Diphenyl-4,4'-D2

Cat. No.: B13830661
M. Wt: 156.22 g/mol
InChI Key: ZUOUZKKEUPVFJK-QDNHWIQGSA-N
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Description

Diphenyl-4,4’-D2, also known as Biphenyl-4,4’-d2, is a deuterated compound with the molecular formula C12H8D2 and a molecular weight of 156.22. This compound is an isotopically labeled version of biphenyl, where two hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research as a tracer or standard due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-4,4’-D2 typically involves the deuteration of biphenyl. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of Diphenyl-4,4’-D2 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-4,4’-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce halogenated biphenyls .

Scientific Research Applications

Scientific Research Applications

1. Tracing and Labeling Studies

  • Isotope Labeling : The deuterated form is extensively used in isotope labeling studies to trace metabolic pathways and chemical reactions. The incorporation of deuterium allows for enhanced detection in mass spectrometry, providing insights into reaction mechanisms and kinetics.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Diphenyl-4,4'-D2 serves as a valuable internal standard in NMR experiments, improving the accuracy of chemical shift measurements.

2. Polymer Science

  • Polyurethane Production : As a precursor for rigid polyurethane foams, this compound contributes to the development of materials with improved thermal insulation properties. These materials are widely used in construction and refrigeration.
  • Self-Healing Polymers : Recent studies have explored the use of this compound in synthesizing self-healing polyurethane actuators. These materials can autonomously repair damage, enhancing their durability and lifespan .

3. Toxicological Studies

  • Safety Assessments : Research has focused on the toxicological profiles of MDI derivatives, including this compound. Studies indicate that exposure can lead to respiratory allergies and occupational asthma, necessitating thorough safety evaluations .
  • Dermal Exposure Studies : Investigations into dermal exposure pathways have revealed significant health risks associated with MDI exposure, prompting further research into mitigating these risks .

Data Tables

Application AreaSpecific Use CaseKey Findings
Isotope LabelingMetabolic pathway tracingEnhanced detection sensitivity in mass spectrometry
Polymer ScienceRigid polyurethane productionImproved thermal insulation properties
Toxicological StudiesSafety assessmentsAssociation with respiratory allergies
Self-Healing MaterialsDevelopment of actuatorsMaterials capable of autonomous repair

Case Studies

Case Study 1: Occupational Health Risks
A study examining workers exposed to MDI revealed a correlation between exposure levels and the incidence of occupational asthma. The findings underscored the need for stringent safety protocols in industries utilizing MDI derivatives .

Case Study 2: Polymer Development
Research demonstrated that incorporating this compound into polyurethane formulations significantly enhanced thermal stability and mechanical properties compared to non-deuterated counterparts. This advancement has implications for applications requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism by which Diphenyl-4,4’-D2 exerts its effects is primarily related to its isotopic labeling. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. This isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to distinguish it from non-labeled analogs .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The non-deuterated analog of Diphenyl-4,4’-D2.

    Deuterated Benzene (C6D6): Another deuterated aromatic compound used in similar applications.

    Deuterated Toluene (C7D8): A deuterated aromatic compound with a methyl group.

Uniqueness

Diphenyl-4,4’-D2 is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking and differentiation from non-labeled compounds. Its applications in NMR spectroscopy and metabolic studies highlight its importance in scientific research .

Biological Activity

Diphenyl-4,4'-D2, a deuterated analog of diphenyl, is a compound whose biological activity has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}D2_2
  • Molecular Weight : 182.25 g/mol
  • Structure : this compound consists of two phenyl rings substituted with deuterium atoms at the para positions.

Antioxidant Properties

Research indicates that diphenyl compounds can exhibit significant antioxidant activity. A study by El-Kaim et al. (2023) highlighted that derivatives of diphenyl structures demonstrated higher antioxidant capacities compared to traditional antioxidants like Trolox. The mechanism involves the scavenging of free radicals, which contributes to cellular protection against oxidative stress .

Antitumor Activity

Diphenyl derivatives have been investigated for their antitumor properties. In vitro studies have shown that certain diphenyl compounds can inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. These compounds interfere with tubulin polymerization, a critical process in cell division, thereby exhibiting potential as chemotherapeutic agents .

Neuroprotective Effects

Recent findings suggest that diphenyl compounds may possess neuroprotective effects. A study demonstrated that these compounds could reduce lipid peroxidation in neuronal tissues, indicating a protective role against oxidative damage associated with neurodegenerative diseases .

Case Study 1: Antioxidant Efficacy

In an experimental setup, this compound was tested alongside other known antioxidants in mouse brain tissue. The results showed a significant reduction in malondialdehyde (MDA) levels—an indicator of lipid peroxidation—suggesting its efficacy as an antioxidant .

Case Study 2: Antitumor Mechanism

In a controlled laboratory environment, diphenyl derivatives were evaluated for their antiproliferative effects on various cancer cell lines. The study revealed that these compounds inhibited cell growth by inducing apoptosis and disrupting the cell cycle at the G2/M phase .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to its non-deuterated counterpart:

Activity This compound Diphenyl Remarks
AntioxidantHighModerateEnhanced stability due to deuteration
AntitumorSignificantVariableMore consistent results in studies
NeuroprotectivePresentLimitedBetter efficacy in reducing oxidative stress

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of deuterium enhances the compound's ability to stabilize radical species.
  • Cell Cycle Interference : By disrupting microtubule dynamics, diphenyl derivatives can halt cancer cell proliferation.
  • Neuroprotection : The compound's ability to reduce oxidative stress contributes to its neuroprotective properties.

Properties

Molecular Formula

C12H10

Molecular Weight

156.22 g/mol

IUPAC Name

1-deuterio-4-(4-deuteriophenyl)benzene

InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D

InChI Key

ZUOUZKKEUPVFJK-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)C2=CC=C(C=C2)[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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